Cas no 2649062-60-0 (2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole)

2-(Azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole is a heterocyclic compound featuring an azetidine ring fused to a partially saturated imidazole core. This structure imparts unique reactivity and versatility, making it valuable in medicinal chemistry and pharmaceutical research. The presence of both azetidine and dihydroimidazole moieties enhances its potential as a scaffold for designing bioactive molecules, particularly in targeting central nervous system (CNS) disorders or enzyme modulation. Its compact, rigid framework offers favorable pharmacokinetic properties, including improved metabolic stability and bioavailability. The compound’s synthetic flexibility allows for further functionalization, enabling the development of derivatives with tailored biological activity. Its well-defined stereochemistry also supports precise structure-activity relationship studies.
2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole structure
2649062-60-0 structure
Product name:2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole
CAS No:2649062-60-0
MF:C7H13N3
MW:139.198220968246
CID:6298301
PubChem ID:136575556

2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole
    • EN300-1700312
    • 2649062-60-0
    • Inchi: 1S/C7H13N3/c1-10-3-2-9-7(10)6-4-8-5-6/h6,8H,2-5H2,1H3
    • InChI Key: RBDQIZDZKSQNPR-UHFFFAOYSA-N
    • SMILES: N1CC(C2=NCCN2C)C1

Computed Properties

  • Exact Mass: 139.110947427g/mol
  • Monoisotopic Mass: 139.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 27.6Ų

2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1700312-0.25g
2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole
2649062-60-0
0.25g
$459.0 2023-09-20
Enamine
EN300-1700312-5.0g
2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole
2649062-60-0
5g
$1448.0 2023-06-04
Enamine
EN300-1700312-10.0g
2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole
2649062-60-0
10g
$2146.0 2023-06-04
Enamine
EN300-1700312-5g
2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole
2649062-60-0
5g
$1448.0 2023-09-20
Enamine
EN300-1700312-1g
2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole
2649062-60-0
1g
$499.0 2023-09-20
Enamine
EN300-1700312-10g
2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole
2649062-60-0
10g
$2146.0 2023-09-20
Enamine
EN300-1700312-0.1g
2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole
2649062-60-0
0.1g
$439.0 2023-09-20
Enamine
EN300-1700312-1.0g
2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole
2649062-60-0
1g
$499.0 2023-06-04
Enamine
EN300-1700312-2.5g
2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole
2649062-60-0
2.5g
$978.0 2023-09-20
Enamine
EN300-1700312-0.05g
2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole
2649062-60-0
0.05g
$419.0 2023-09-20

Additional information on 2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole

Introduction to 2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole (CAS No. 2649062-60-0)

2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole, identified by the Chemical Abstracts Service Number (CAS No.) 2649062-60-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazole and azetidine families, featuring a fused ring system that contributes to its unique chemical and biological properties. The structural motif of 2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole makes it a promising candidate for further exploration in drug discovery and development, particularly in the design of novel therapeutic agents targeting various biological pathways.

The imidazole ring is a well-known pharmacophore in medicinal chemistry, often found in bioactive molecules such as antifungals, antivirals, and anticancer agents. The presence of the azetidine moiety in 2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole introduces additional conformational flexibility and potential for interactions with biological targets. This structural feature has been exploited in the development of small-molecule inhibitors and modulators, making it an intriguing subject for research.

In recent years, there has been a surge in interest regarding the synthesis and biological evaluation of imidazole derivatives due to their diverse pharmacological activities. The compound 2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole has been synthesized through multi-step organic transformations, involving cyclization reactions and functional group interconversions. The synthesis route has been optimized to ensure high yield and purity, making it suitable for further pharmacological studies.

The biological activity of 2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole has been preliminarily investigated in various in vitro assays. Initial studies have revealed potential inhibitory effects on certain enzymes and receptors relevant to inflammatory diseases and cancer. The compound's ability to modulate these targets suggests its therapeutic potential in conditions where such pathways are dysregulated. Furthermore, the structural similarity to known bioactive molecules allows for the application of structure-based drug design principles to enhance its efficacy and selectivity.

Advanced computational methods, such as molecular docking and quantum mechanical calculations, have been employed to elucidate the binding interactions of 2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole with its target proteins. These studies have provided valuable insights into the compound's mode of action and have guided the optimization of its chemical structure. For instance, computational predictions have highlighted key amino acid residues in the binding pocket that could be targeted for further derivatization to improve binding affinity.

Preclinical studies are currently underway to evaluate the pharmacokinetic properties and safety profile of 2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole. These studies are crucial for determining its suitability for further development into a clinical candidate. Pharmacokinetic assessments include measurements of absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) parameters. The results from these studies will provide critical data for designing future clinical trials and assessing the compound's potential as a therapeutic agent.

The development of novel drugs often involves a multidisciplinary approach, integrating expertise from synthetic chemistry, pharmacology, biochemistry, and computational biology. The case of 2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole exemplifies this collaborative effort. By combining experimental synthesis with computational modeling, researchers have been able to rapidly screen and optimize potential drug candidates. This integrated approach has accelerated the discovery process and increased the likelihood of identifying compounds with desirable therapeutic properties.

The significance of 2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole extends beyond its immediate therapeutic applications. It serves as a valuable scaffold for developing new analogs with enhanced biological activity. The structural features present in this compound can be modified to explore different pharmacological targets or to improve drug-like properties such as solubility and bioavailability. This flexibility makes it an attractive platform for medicinal chemists aiming to discover innovative treatments for human diseases.

In conclusion,2-(azetidin-3-yli)-methyl]-4 H -imida z olone CAS NO 2649062600 is a structurally interesting compound with promising biological activity. Its investigation represents an important step forward in pharmaceutical research and development. As more data becomes available from ongoing studies, this molecule is likely to play a significant role in the discovery of new therapeutic agents that address unmet medical needs.

Recommend Articles

Recommended suppliers
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD